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Compound of Interest

Compound Name: 3,4-Dimethyl-2-pentylfuran-d4

Cat. No.: B12380144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3,4-Dimethyl-2-pentylfuran-d4, a

deuterated isotopologue of the substituted furan, 3,4-Dimethyl-2-pentylfuran. This document

details its molecular properties, plausible synthetic and analytical methodologies, and is

intended for use in research and development settings. Given its nature as a stable isotope-

labeled compound, its primary application lies in its use as an internal standard for quantitative

mass spectrometry-based analyses.

Core Molecular Data
The incorporation of four deuterium atoms into the 3,4-Dimethyl-2-pentylfuran structure results

in a predictable mass shift, making it an ideal internal standard for analytical quantification of

the non-deuterated analogue. The key molecular properties are summarized below.

Property 3,4-Dimethyl-2-pentylfuran
3,4-Dimethyl-2-
pentylfuran-d4

Molecular Formula C₁₁H₁₈O[1][2] C₁₁H₁₄D₄O[3][4]

Molecular Weight 166.26 g/mol [1][2] 170.28 g/mol [3]

CAS Number 71041-47-9[1] 1335401-72-3[3][4]
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While a specific synthetic protocol for 3,4-Dimethyl-2-pentylfuran-d4 is not readily available in

peer-reviewed literature, a plausible route can be extrapolated from general methods for the

synthesis of α-alkylfurans. A palladium-catalyzed cross-coupling reaction represents a modern

and efficient approach.

Experimental Protocol: Plausible Synthesis via
Palladium-Catalyzed Alkylation
This protocol describes a potential method for the synthesis of the non-deuterated analogue,

3,4-Dimethyl-2-pentylfuran. The synthesis of the deuterated version would require the use of a

deuterated starting material.

Materials:

3,4-Dimethylfuran

1-Iodopentane

Palladium(IV) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

Xantphos

Cesium Carbonate (Cs₂CO₃)

Trifluorotoluene (PhCF₃)

Ethyl acetate

Water

Argon gas

Procedure:

To a 15 mL Schlenk tube equipped with a stirrer bar, add Pd(PPh₃)₄ (0.1 equivalents),

Xantphos (0.2 equivalents), and Cs₂CO₃ (2.0 equivalents).

Add 3,4-Dimethylfuran (1.0 equivalent) and trifluorotoluene (5 mL) to the Schlenk tube.
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Add 1-Iodopentane (3.0 equivalents) to the reaction mixture.

Evacuate the tube and backfill with argon gas. Repeat this process five times.

Place the sealed tube in a pre-heated oil bath at 110°C and stir vigorously for 48 hours.

After cooling, dilute the reaction mixture with water (90 mL).

Extract the aqueous phase three times with ethyl acetate (30 mL each).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 3,4-Dimethyl-2-

pentylfuran.

This protocol is adapted from a general method for the regioselective Pd-catalyzed α-alkylation

of furans and may require optimization for this specific substrate.[5]
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Plausible Synthetic Workflow

Start: Assemble Reactants

Pd-Catalyzed Alkylation:
- 3,4-Dimethylfuran

- 1-Iodopentane
- Pd(PPh3)4, Xantphos, Cs2CO3

- 110°C, 48h under Argon

1

Aqueous Workup:
- Dilute with Water

- Extract with Ethyl Acetate

2

Purification:
- Dry over Na2SO4

- Concentrate
- Column Chromatography

3

Product:
3,4-Dimethyl-2-pentylfuran

4
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Plausible Synthetic Workflow Diagram

Analytical Applications and Methodology
3,4-Dimethyl-2-pentylfuran-d4 is primarily used as an internal standard in the quantitative

analysis of 3,4-Dimethyl-2-pentylfuran and other related furan derivatives by gas
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chromatography-mass spectrometry (GC-MS). The deuterated standard is added to samples at

a known concentration to correct for variations in sample preparation and instrument response.

Experimental Protocol: Quantification by Headspace
GC-MS
This protocol outlines a general method for the analysis of furan derivatives in a food matrix,

utilizing a deuterated internal standard.

Materials and Instrumentation:

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Headspace autosampler

GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Helium (carrier gas)

Headspace vials (20 mL) with PTFE-faced septa

3,4-Dimethyl-2-pentylfuran-d4 solution (internal standard)

Sample matrix (e.g., fruit juice, coffee)

Procedure:

Sample Preparation:

For liquid samples, accurately transfer a known volume (e.g., 5 mL) into a headspace vial.

For solid samples, weigh a homogenized portion into a vial and add a known volume of

saturated NaCl solution.

Spike each sample, calibration standard, and blank with a known amount of the 3,4-
Dimethyl-2-pentylfuran-d4 internal standard solution.

Immediately seal the vials.
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Headspace Incubation and Injection:

Place the vials in the headspace autosampler and incubate at a set temperature (e.g.,

60°C) for a defined period to allow for equilibration of the volatile furan derivatives in the

headspace.

Automatically inject a portion of the headspace vapor into the GC-MS system.

GC-MS Analysis:

GC Conditions:

Inlet Temperature: 200°C

Carrier Gas Flow: 1.0 mL/min (constant flow)

Oven Program: Start at 50°C, ramp at 10°C/min to 225°C, hold for 10 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV

Scan Range: m/z 35-200

Monitor characteristic ions for 3,4-Dimethyl-2-pentylfuran (e.g., m/z corresponding to the

molecular ion and major fragments) and 3,4-Dimethyl-2-pentylfuran-d4.

Quantification:

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the

peak area of the internal standard against the concentration of the analyte in the

calibration standards.

Determine the concentration of 3,4-Dimethyl-2-pentylfuran in the samples from the

calibration curve.

This is a generalized protocol; specific parameters may need to be optimized based on the

instrumentation and sample matrix.
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Analytical Workflow

Start: Sample Collection

Sample Preparation:
- Aliquot Sample

- Spike with d4-Internal Standard
- Seal in Headspace Vial

1

Headspace Incubation:
- Heat to 60°C

- Equilibrate Volatiles

2

Automated Headspace Injection

3

GC-MS Analysis:
- Chromatographic Separation
- Mass Spectrometric Detection

4

Quantification:
- Integrate Peak Areas

- Calculate Analyte/IS Ratio
- Determine Concentration via Calibration Curve

5

Result: Analyte Concentration
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Analytical Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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